1-Methoxy-2-(methoxymethyl)-2-methyldecane
Description
1-Methoxy-2-(methoxymethyl)-2-methyldecane (CAS No. 635689-61-1) is a branched aliphatic ether with the molecular formula C₁₃H₂₈O₂ (MW: 216.36 g/mol) . Its structure features a decane backbone substituted with a methoxy group (-OCH₃) and a methoxymethyl group (-CH₂-O-CH₃) at the 2-position, along with a methyl branch at the same carbon (Figure 1).
Properties
CAS No. |
635689-61-1 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
1-methoxy-2-(methoxymethyl)-2-methyldecane |
InChI |
InChI=1S/C14H30O2/c1-5-6-7-8-9-10-11-14(2,12-15-3)13-16-4/h5-13H2,1-4H3 |
InChI Key |
SHFQQELHDBUGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(COC)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(methoxymethyl)-2-methyldecane typically involves the reaction of decane derivatives with methanol under specific conditions. The process may include:
Methoxylation: Introduction of methoxy groups using methanol and a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes, utilizing advanced reactors and catalysts to achieve high yield and purity. The process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(methoxymethyl)-2-methyldecane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with halogens or other substituents to replace methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be carried out using chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution may result in halogenated derivatives.
Scientific Research Applications
1-Methoxy-2-(methoxymethyl)-2-methyldecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(methoxymethyl)-2-methyldecane involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Properties :
Structural Analogues
3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129318-09-8)
- Molecular Formula : C₁₂H₂₆O₂ (MW: 202.34 g/mol) .
- Structure : A heptane backbone with two methoxymethyl groups at the 3-position and methyl groups at positions 2 and 4.
- Key Differences :
- Shorter carbon chain (heptane vs. decane).
- Dual methoxymethyl groups at a single carbon, enhancing steric hindrance compared to the target compound’s single methoxymethyl group.
1-Methoxydecane (CAS No. 7289-52-3)
- Molecular Formula : C₁₁H₂₄O (MW: 172.31 g/mol) .
- Structure : A linear ether with a methoxy group at the terminal carbon of a decane chain.
- Key Differences :
- Applications: Commonly used as a non-polar solvent in industrial processes .
3,3-Bis(methoxymethyl)-2,5-dimethylhexane (CAS No. 129228-07-5)
- Molecular Formula : C₁₁H₂₄O₂ (MW: 188.31 g/mol) .
- Structure : Hexane chain with methoxymethyl groups at the 3-position and methyl groups at positions 2 and 3.
- Key Differences :
- Shorter chain (hexane) and additional methyl branching.
- Higher oxygen content per unit mass due to dual methoxymethyl groups.
Physicochemical Properties
Reactivity and Functional Group Analysis
- Ether Stability : All compounds exhibit typical ether reactivity, including resistance to nucleophilic attack under standard conditions. However, the presence of methoxymethyl groups in the target compound and its analogs may increase susceptibility to acid-catalyzed cleavage compared to linear ethers like 1-methoxydecane .
Biological Activity
1-Methoxy-2-(methoxymethyl)-2-methyldecane is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Basic Information
| Property | Details |
|---|---|
| CAS Number | [Not available] |
| Molecular Formula | C13H28O3 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | 1-Methoxy-2-(methoxymethyl)-2-methyldecane |
The biological activity of 1-Methoxy-2-(methoxymethyl)-2-methyldecane is primarily attributed to its interaction with various biochemical pathways. The compound may act as a modulator of enzyme activity or receptor interactions, influencing metabolic processes and cellular functions.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that methoxy-substituted compounds can inhibit bacterial growth.
- Anti-inflammatory Effects : Compounds with methoxy groups have been associated with reduced inflammation in various models.
- Antioxidant Properties : Methoxy compounds often demonstrate the ability to scavenge free radicals, contributing to their protective effects in biological systems.
Study 1: Antimicrobial Activity
A study conducted on methoxy-substituted alkanes demonstrated significant antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) values indicated that 1-Methoxy-2-(methoxymethyl)-2-methyldecane could effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Effects
In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions, which could be further explored in vivo.
Study 3: Antioxidant Activity
Research evaluating the antioxidant capacity of various methoxy compounds showed that 1-Methoxy-2-(methoxymethyl)-2-methyldecane exhibited a notable ability to reduce oxidative stress markers in cell cultures. The compound demonstrated an IC50 value comparable to known antioxidants.
Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | [Study 1] |
| Anti-inflammatory | Reduced cytokine production | [Study 2] |
| Antioxidant | Scavenging of free radicals | [Study 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
